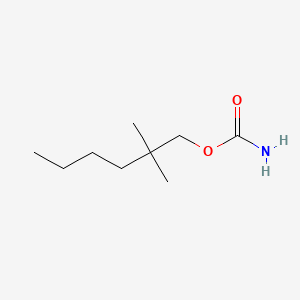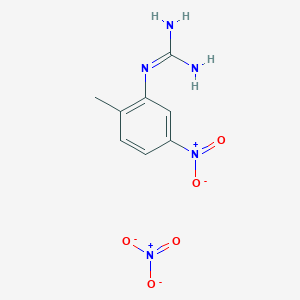
2-(2-Methyl-5-nitrophenyl)guanidine;nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is an off-white solid that is used in various scientific and industrial applications. This compound is known for its role in the synthesis of pharmaceuticals, particularly as an intermediate in the production of imatinib, a medication used to treat certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of hydrochloric acid to form 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride. This intermediate is then converted to 1-(2-methyl-5-nitrophenyl)guanidine nitrate . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability and purity of the product.
Industrial Production Methods
Industrial production of (2-Methyl-5-nitrophenyl)guanidine nitrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization and purification steps .
化学反応の分析
Types of Reactions
(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methyl-5-aminophenylguanidine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: 2-Methyl-5-aminophenylguanidine.
Substitution Products: Compounds with different functional groups replacing the original ones.
科学的研究の応用
(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various agrochemicals and technical products.
作用機序
The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its role as an intermediate in the synthesis of protein kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, thereby regulating cell growth and proliferation. The compound’s molecular structure allows it to interact with these enzymes, inhibiting their activity and leading to therapeutic effects in conditions like cancer .
類似化合物との比較
Similar Compounds
2-Methyl-5-nitrophenol: Similar in structure but lacks the guanidine group.
Guanidine nitrate: Contains the guanidine group but lacks the nitrophenyl moiety.
Econazole nitrate: A different compound used as an antifungal agent but shares the nitrate group.
Uniqueness
(2-Methyl-5-nitrophenyl)guanidine nitrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like imatinib highlights its significance in medicinal chemistry .
特性
分子式 |
C8H10N5O5- |
|---|---|
分子量 |
256.20 g/mol |
IUPAC名 |
2-(2-methyl-5-nitrophenyl)guanidine;nitrate |
InChI |
InChI=1S/C8H10N4O2.NO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);/q;-1 |
InChIキー |
UFCUZYAQWJABII-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


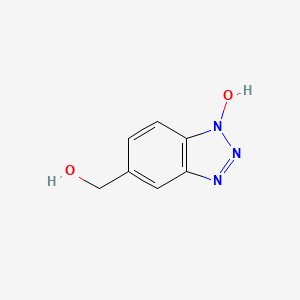
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
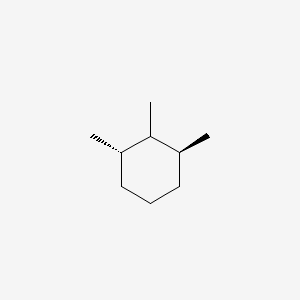
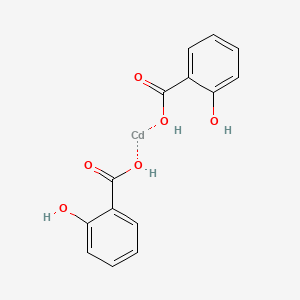
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
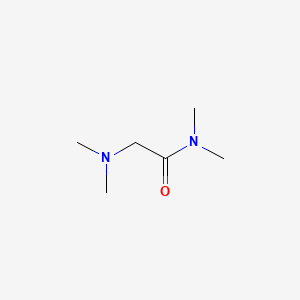
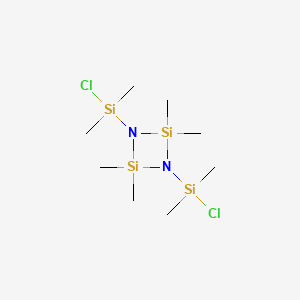
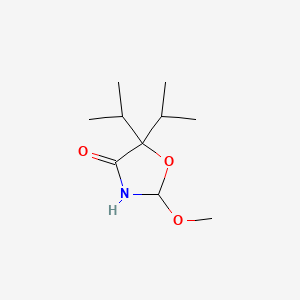
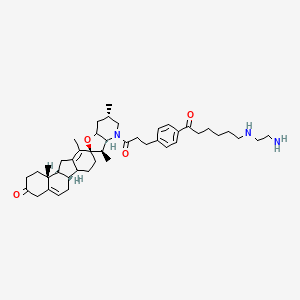
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
